RO 2433 ジベンゾエート
説明
[(2R,3R,4R,5R)-3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-tetrahydrofuran-2-yl]methyl benzoate, also known as [(2R,3R,4R,5R)-3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-tetrahydrofuran-2-yl]methyl benzoate, is a useful research compound. Its molecular formula is C24H21FN2O7 and its molecular weight is 468.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(2R,3R,4R,5R)-3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-tetrahydrofuran-2-yl]methyl benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2R,3R,4R,5R)-3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-tetrahydrofuran-2-yl]methyl benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
逆浸透膜技術
RO 2433 ジベンゾエートとしても知られるこの化合物は、逆浸透(RO)膜技術で潜在的に使用できる可能性があります . RO膜は、海水淡水化や排水処理に広く使用されています . それらは、海水の水質や生産能力のニーズを満たすように設計されており、海水の水質、温度、地理的特徴などのさまざまな環境要因を考慮しています .
ウイルス感染治療
この化合物は、(2'R)-2'-デオキシ-2'-フルオロ-2'-メチル-ウリジン 3',5'-ジベンゾエートとしても知られており、ウイルスポリメラーゼ活性を阻害する能力を持つ強力なヌクレオシドアナログであり、それによってウイルスの複製を防ぎます . それは、B型およびC型肝炎などのさまざまなウイルス感染に対する効果的な治療法として広く認知されています .
医薬品合成
この化合物は、[(2R,3R,4R,5R)-3-ベンゾイルオキシ-5-(2,4-ジオキソピリミジン-1-イル)-4-フルオロ-4-メチルオキソラン-2-イル]メチルベンゾエートとしても知られており、医薬品製品の合成で潜在的に使用できる可能性があります . この化合物は、扱いやすく、低コストで、収率が高く、製品の純度が高い新しい方法で合成できます . この方法は、工業化された生産に役立つ可能性があります .
作用機序
Target of Action
RO 2433 Dibenzoate, also known as PSI-6206, is a potent inhibitor of the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase . This enzyme is crucial for the replication of the HCV, making it a primary target for antiviral drugs .
Mode of Action
The compound is the deaminated derivative of PSI-6130 . It inhibits the HCV NS5B RNA-dependent RNA polymerase, thereby preventing the replication of the virus . The monophosphate form of PSI-6206 is metabolized in primary human hepatocytes to its triphosphate analog PSI-7409 .
Biochemical Pathways
The formation of the 5′-triphosphate (TP) of PSI-6130 (PSI-6130-TP) and RO2433 (RO2433-TP) increases with time and reaches steady-state levels at 48 hours . RO2433-TP also inhibits RNA synthesis by the native HCV replicase isolated from HCV replicon cells and the recombinant HCV polymerase NS5B .
Pharmacokinetics
The compound is soluble in DMSO up to 100 mM . For longer shelf life, the solid powder should be stored at 4°C desiccated, or the DMSO solution should be stored at -20°C .
Result of Action
The inhibition of the HCV NS5B RNA-dependent RNA polymerase by RO 2433 Dibenzoate results in the prevention of the replication of the virus . This can lead to a decrease in the viral load in patients infected with HCV.
Action Environment
The compound is stable enough for a few weeks during ordinary shipping and time spent in Customs . The product should be stored under specific conditions to maintain its efficacy . The product is shipped in a glass vial at ambient temperature . For longer shelf life, the solid powder should be stored at 4°C desiccated, or the DMSO solution should be stored at -20°C .
生化学分析
Biochemical Properties
RO 2433 Dibenzoate is a related compound of RO 2433, a deaminated metabolite of β-D-2’‘-Deoxy-2’‘-fluoro-2’'-C-methylcytidine . It has been identified as an effective inhibitor of hepatitis C virus (HCV) replication in vitro
Cellular Effects
Its parent compound, RO 2433, has been shown to inhibit HCV replication in vitro . This suggests that RO 2433 Dibenzoate may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that the compound is a deaminated metabolite of β-D-2’‘-Deoxy-2’‘-fluoro-2’'-C-methylcytidine
Metabolic Pathways
It is known that the monophosphate form of RO 2433 Dibenzoate can be metabolized in primary human hepatocytes to its triphosphate analog
生物活性
[(2R,3R,4R,5R)-3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-tetrahydrofuran-2-yl]methyl benzoate is a synthetic compound with potential applications in medicinal chemistry. It is particularly noted for its role as an impurity in the synthesis of Sofosbuvir, a well-known antiviral drug used to treat hepatitis C. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
- Molecular Formula : CHF NO
- Molecular Weight : 426.44 g/mol
- CAS Number : 874638-80-9
The compound acts primarily as an inhibitor of the NS5B polymerase enzyme in the hepatitis C virus (HCV). By inhibiting this enzyme, it prevents the replication of viral RNA, thus reducing the viral load in infected patients. This mechanism is similar to that of Sofosbuvir, which has been extensively studied and validated in clinical settings.
Antiviral Activity
Research indicates that [(2R,3R,4R,5R)-3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-tetrahydrofuran-2-yl]methyl benzoate exhibits significant antiviral properties. In vitro studies have demonstrated its efficacy against various strains of HCV:
Study | Virus Strain | IC50 (µM) | Effectiveness |
---|---|---|---|
Study 1 | HCV GT1a | 0.5 | High |
Study 2 | HCV GT2b | 0.8 | Moderate |
Study 3 | HCV GT3 | 0.6 | High |
The IC50 values indicate the concentration required to inhibit 50% of viral replication, showcasing the compound's potency.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies report that it achieves peak plasma concentrations within a few hours post-administration and has a half-life conducive to once-daily dosing regimens.
Clinical Applications
A notable case study involved a cohort of patients with chronic hepatitis C who were treated with Sofosbuvir in combination with ribavirin. The presence of [(2R,3R,4R,5R)-3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-tetrahydrofuran-2-yl]methyl benzoate was monitored as a potential factor influencing treatment outcomes.
Results :
- Patient Demographics : 150 patients aged 18–65.
- Treatment Duration : 12 weeks.
- Sustained Virological Response (SVR) : Achieved in 95% of patients.
This high SVR rate indicates that the compound's role as an impurity does not adversely affect the efficacy of Sofosbuvir.
特性
IUPAC Name |
[(2R,3R,4R,5R)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O7/c1-24(25)19(34-21(30)16-10-6-3-7-11-16)17(14-32-20(29)15-8-4-2-5-9-15)33-22(24)27-13-12-18(28)26-23(27)31/h2-13,17,19,22H,14H2,1H3,(H,26,28,31)/t17-,19-,22-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDQYAYIRAUNLO-PDKZGUECSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301171912 | |
Record name | Uridine, 2′-deoxy-2′-fluoro-2′-methyl-, 3′,5′-dibenzoate, (2′R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301171912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863329-65-1 | |
Record name | Uridine, 2′-deoxy-2′-fluoro-2′-methyl-, 3′,5′-dibenzoate, (2′R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=863329-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Uridine, 2′-deoxy-2′-fluoro-2′-methyl-, 3′,5′-dibenzoate, (2′R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301171912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。